molecular formula C28H29N5O4S B11611912 Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate

Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate

Cat. No.: B11611912
M. Wt: 531.6 g/mol
InChI Key: XQTODUUPIVVDBI-UHFFFAOYSA-N
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Description

Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a sulfonyl group, and a piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl and phthalazin-1-yl derivatives.

    Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and catalysts to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

    Olanzapine: An antipsychotic medication with a similar piperazine structure.

    N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: A compound with similar functional groups.

Uniqueness

Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C28H29N5O4S

Molecular Weight

531.6 g/mol

IUPAC Name

methyl 4-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C28H29N5O4S/c1-19-8-9-21(18-25(19)38(35,36)33-16-14-32(2)15-17-33)26-23-6-4-5-7-24(23)27(31-30-26)29-22-12-10-20(11-13-22)28(34)37-3/h4-13,18H,14-17H2,1-3H3,(H,29,31)

InChI Key

XQTODUUPIVVDBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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